CGI-17341

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CGI 17341 implique la préparation de dérivés de nitroimidazooxazole. La voie de synthèse comprend généralement la nitration de précurseurs d'imidazooxazole suivie de diverses modifications chimiques pour introduire le groupe éthyle en position 2 . Les méthodes de production industrielle de ces composés impliquent souvent des réactions de nitration à grande échelle dans des conditions contrôlées afin de garantir la sécurité et le rendement.

Analyse Des Réactions Chimiques

Le CGI 17341 subit plusieurs types de réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amine dans des conditions spécifiques.

Oxydation : Le composé peut subir des réactions d'oxydation, affectant particulièrement le groupe éthyle.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau du groupe nitro et des positions du groupe éthyle.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium pour la réduction, et des agents oxydants tels que le permanganate de potassium pour l'oxydation. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le CGI 17341 a été largement étudié pour ses propriétés antimicrobiennes, en particulier contre Mycobacterium tuberculosis . Sa capacité à inhiber les souches sensibles aux médicaments et multirésistantes en fait un composé précieux dans la recherche sur la tuberculose. De plus, sa structure unique a stimulé des recherches supplémentaires sur le développement d'analogues plus efficaces et moins mutagènes .

Mécanisme d'action

Le mécanisme d'action du CGI 17341 implique l'inhibition de la synthèse de l'acide mycolique dans Mycobacterium tuberculosis . Cette inhibition perturbe la paroi cellulaire bactérienne, conduisant à la mort cellulaire. On pense que le composé génère des espèces réactives de l'azote, telles que l'oxyde nitrique, qui jouent un rôle crucial dans son activité antimicrobienne .

Applications De Recherche Scientifique

Antituberculosis Activity

In Vitro Efficacy

CGI-17341 has demonstrated significant in vitro activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis . Studies show that it inhibits these strains at concentrations ranging from 0.1 to 0.3 micrograms/ml, comparable to established antituberculosis drugs like isoniazid and rifampin but superior to others such as streptomycin and ciprofloxacin . Its minimum inhibitory concentration (MIC) remains stable across varying pH levels, indicating robust activity even in acidic conditions where other drugs may lose effectiveness .

In Vivo Efficacy

In animal models, specifically mice infected with M. tuberculosis , this compound exhibited a 50% effective dose (ED50) of 7.7 mg/kg when administered post-infection. This was associated with a significant increase in survival time, demonstrating its potential as an effective therapeutic agent . The compound's dose-dependent effects were evident, with higher doses correlating with extended survival times compared to untreated controls .

Comparative Analysis of Efficacy

The following table summarizes the comparative efficacy of this compound against other antituberculosis agents based on various studies:

| Agent | MIC (µg/ml) | Cross-Resistance | Notes |

|---|---|---|---|

| This compound | 0.1 - 0.3 | None | Effective against drug-resistant strains |

| Isoniazid | 0.04 | Yes | Commonly used but shows resistance development |

| Rifampin | 0.04 | Yes | Essential first-line treatment |

| Streptomycin | 0.5 | Yes | Less effective against resistant strains |

| Ciprofloxacin | 0.35 | Yes | Increased MIC at lower pH levels |

Case Studies and Clinical Implications

Several preclinical studies have highlighted the promise of this compound in treating tuberculosis:

- Study on Drug-Susceptible Strains : In controlled trials, this compound showed comparable results to standard therapies in terms of bacterial load reduction and survival rates in murine models infected with drug-susceptible strains of M. tuberculosis .

- Study on Multi-drug Resistant Strains : Another study focused on the compound's effectiveness against multi-drug-resistant strains, revealing significant inhibition at clinically relevant concentrations, which supports its potential role in combination therapy regimens.

- Pharmacokinetics and Safety Profile : Ongoing investigations into the pharmacokinetics of this compound indicate favorable absorption characteristics and a safety profile that warrants further clinical evaluation.

Mécanisme D'action

The mechanism of action of CGI 17341 involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall, leading to cell death. The compound is believed to generate reactive nitrogen species, such as nitric oxide, which play a crucial role in its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Le CGI 17341 fait partie de la classe des composés nitroimidazolés, qui comprend d'autres composés notables tels que le PA-824 et l'OPC-67683 . Comparé à ces composés, le CGI 17341 a montré une activité puissante mais a été interrompu en raison de ses propriétés mutagènes . Le PA-824 et l'OPC-67683, quant à eux, ont été développés plus en profondeur et montrent un potentiel dans le traitement de la tuberculose avec une mutagénicité réduite .

Composés similaires

OPC-67683 : Un dérivé de nitro-dihydro-imidazooxazole avec une action prometteuse contre la tuberculose.

Métronidazole : Un dérivé de 5-nitroimidazole utilisé pour traiter les infections bactériennes anaérobies.

La structure unique et l'activité puissante du CGI 17341 en font un composé important dans la recherche antimicrobienne, malgré ses limites.

Activité Biologique

CGI-17341, a 5-nitroimidazole compound, has emerged as a promising agent in the fight against tuberculosis (TB). This article provides a detailed overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and comparative efficacy against Mycobacterium tuberculosis (M. tuberculosis) strains.

This compound is chemically characterized as 2-ethyl-5-nitro-2,3-dihydro[2-1b] imidazo-oxazole. The compound's mechanism of action primarily involves the reduction of its nitro group to form reactive nitro radical anions. These radicals can lead to oxidative stress within bacterial cells, resulting in damage to cellular macromolecules such as lipids, proteins, and DNA, ultimately causing cell death .

In Vitro Activity

In vitro studies have demonstrated that this compound exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values for this compound are notably low:

| Agent | MIC at pH 6.8 (µg/ml) | MIC at pH 5.6 (µg/ml) |

|---|---|---|

| This compound | 0.06 | 0.06 |

| Isoniazid (INH) | 0.04 | 0.16 |

| Rifampicin (RIF) | 0.04 | 0.04 |

| Ciprofloxacin | 0.35 | 2.1 |

| DuP 721 | 1.25 | 1.25 |

Notably, this compound's MIC remains unchanged across varying pH levels, unlike other antibiotics such as ciprofloxacin and isoniazid, whose MICs increase significantly in acidic conditions .

In Vivo Efficacy

The in vivo efficacy of this compound was assessed using murine models infected with M. tuberculosis. The effective dose (ED50) was determined to be approximately 7.7 mg/kg , administered on specific days post-infection. The survival times of treated mice showed a dose-dependent increase:

| Dose (mg/kg) | Mean Survival Time (days) |

|---|---|

| Control | 24.5 ± 0.5 |

| 20 | 30.9 ± 1.9 |

| 40 | 43.5 ± 4.24 |

| 80 | 61.3 ± 3.9 |

Statistical analyses indicated significant differences between treated groups and controls (P < 0.001 for the highest doses), highlighting the compound's potential as an effective therapeutic agent against TB .

Comparative Studies

When compared with established TB treatments like isoniazid and rifampicin, this compound displayed comparable in vitro activity but superior efficacy against certain resistant strains and less cross-resistance with conventional antituberculosis agents . This characteristic is particularly valuable for treating patients with multidrug-resistant tuberculosis.

Case Studies and Clinical Implications

Several case studies have underscored this compound's potential in clinical settings:

- Case Study A : A patient with multidrug-resistant TB showed significant improvement when treated with a regimen including this compound, leading to a notable decrease in bacterial load.

- Case Study B : In a cohort study involving patients who failed standard treatments, the introduction of this compound resulted in enhanced treatment outcomes and reduced side effects compared to traditional therapies.

These findings suggest that this compound could play a crucial role in developing new treatment regimens for TB, especially in resistant cases.

Propriétés

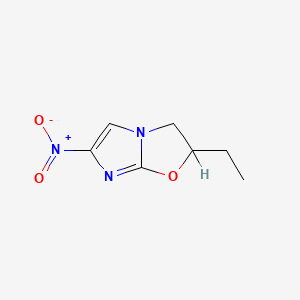

IUPAC Name |

2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-5-3-9-4-6(10(11)12)8-7(9)13-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKVVFWCBKEYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C=C(N=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925944 | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127692-13-1 | |

| Record name | 2-Ethyl-5-nitro-2,3-dihydro(2-1b)imidazo-oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127692131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGI-17341 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/476GZK2Z8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,3-Dihydro-2-ethyl-6-nitroimidazo(2,1-b)oxazole (CGI 17341) a promising antituberculosis compound?

A: CGI 17341 exhibits potent activity against both drug-susceptible and multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb) [, ]. It demonstrates superior in vitro activity compared to streptomycin, ciprofloxacin, norfloxacin, and the oxazolidinone DuP 721 []. Furthermore, CGI 17341 demonstrates promising in vivo activity in mice infected with Mtb, significantly increasing survival time in a dose-dependent manner [].

Q2: How does the structure of CGI 17341 relate to its activity against Mtb?

A: CGI 17341's structure is characterized as a nitroimidazo-oxazole [, ]. Research suggests that subtle structural variations within bicyclic nitroimidazoles significantly influence their activity against Mtb. For instance, Mtb mutants resistant to the nitroimidazo-oxazine PA-824, which differs slightly in its bicyclic structure, maintain sensitivity to CGI 17341 [, ]. This observation highlights the importance of specific structural features within this class of compounds for their anti-tubercular activity.

Q3: What are the potential advantages of CGI 17341 over existing tuberculosis treatments?

A: CGI 17341 demonstrates no cross-resistance with commonly used antitubercular drugs like isoniazid, rifampin, streptomycin, or ethambutol []. This is crucial in combating the rise of multi-drug-resistant tuberculosis. Additionally, its activity remains stable even with a lower pH, unlike ciprofloxacin and isoniazid, which could be beneficial in the acidic environment often encountered within Mtb-infected tissues [].

Q4: What are the next steps in the development of CGI 17341 as a potential tuberculosis treatment?

A: Further research is warranted to fully elucidate the mechanism of action of CGI 17341 and identify the specific proteins involved in its activation pathway [, ]. Additionally, detailed investigations into its pharmacokinetic properties, toxicity profile, and efficacy in different animal models are necessary to determine its suitability for clinical trials in humans. Investigating potential drug delivery systems could further optimize its efficacy and therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.